

# PSB36 In Vivo Administration Guide for Mice: Application Notes and Protocols

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## Compound of Interest

Compound Name: PSB36

Cat. No.: B1663691

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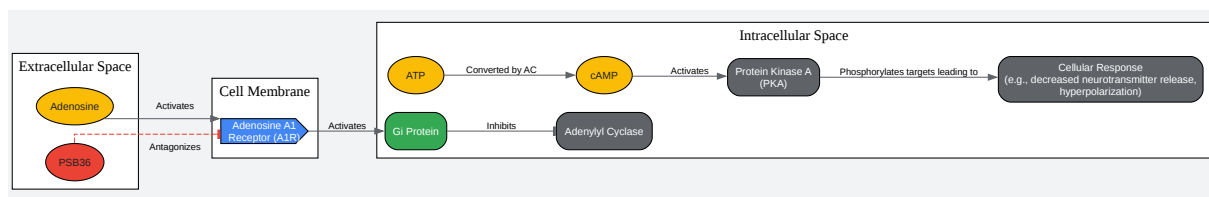
For Researchers, Scientists, and Drug Development Professionals

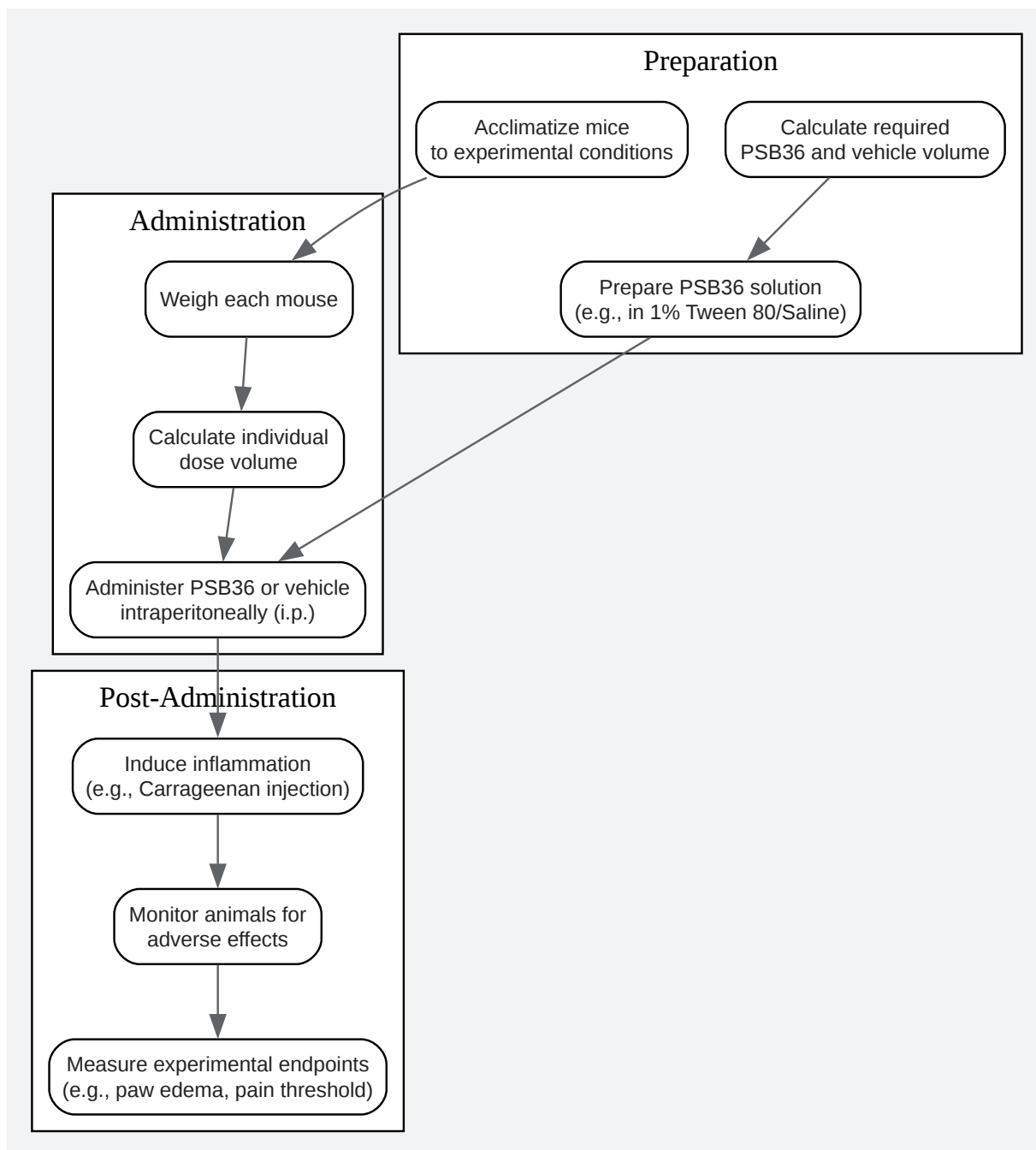
## Introduction

**PSB36** is a potent and highly selective antagonist of the adenosine A1 receptor (A1R), demonstrating high affinity with a  $K_i$  of 124 pM for rat A1R and 700 pM for human A1R.<sup>[1]</sup> Its selectivity for A1R over A2A, A2B, and A3 receptors is significant, with  $K_i$  values of 980 nM, 187 nM, and 2300 nM, respectively.<sup>[1]</sup> Functionally, **PSB36** has been shown to be more potent than the commonly used A1R antagonist DPCPX.<sup>[1]</sup> In vivo studies have indicated its potential as an anti-inflammatory and analgesic agent, with effects mediated through a central mechanism.<sup>[1]</sup> This document provides a comprehensive guide for the in vivo administration of **PSB36** in mouse models, including detailed protocols, dosage information, and relevant biological context.

## Mechanism of Action and Signaling Pathway

**PSB36** exerts its effects by blocking the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The A1R is typically activated by endogenous adenosine, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream signaling cascades. By antagonizing this receptor, **PSB36** prevents these effects, thereby influencing a range of physiological processes.





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## References

- 1. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [PSB36 In Vivo Administration Guide for Mice: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663691#psb36-in-vivo-administration-guide-for-mice]

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